molecular formula C11H9N3 B13924361 2-(Phenylazo)pyridine CAS No. 2569-57-5

2-(Phenylazo)pyridine

Cat. No.: B13924361
CAS No.: 2569-57-5
M. Wt: 183.21 g/mol
InChI Key: QWLSHZKQRSNZKL-UHFFFAOYSA-N
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Description

2-(Phenylazo)pyridine is an organic compound that belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is often used in dye chemistry. The structure of this compound consists of a pyridine ring substituted at the 2-position with a phenylazo group (C6H5N=N-).

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Phenylazo)pyridine can be synthesized through various methods. One common approach involves the diazotization of aniline followed by coupling with pyridine. The reaction typically proceeds as follows:

    Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling: The diazonium salt is then reacted with pyridine under basic conditions to yield this compound.

The reaction conditions often involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylazo)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the azo group can yield hydrazo compounds or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrazo compounds or amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(Phenylazo)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their electronic and photophysical properties.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 2-(Phenylazo)pyridine involves its ability to form coordination complexes with metal ions. The compound acts as a bidentate ligand, coordinating through the nitrogen atoms of the pyridine and azo groups. This coordination can influence the electronic properties of the metal center, leading to various catalytic and photophysical effects.

Comparison with Similar Compounds

2-(Phenylazo)pyridine can be compared with other azo compounds such as:

    4-(Phenylazo)pyridine: Similar structure but with the azo group at the 4-position of the pyridine ring.

    2-(Phenylazo)aniline: Contains an aniline ring instead of a pyridine ring.

    2-(Phenylazo)benzene: Lacks the nitrogen atom in the aromatic ring.

The uniqueness of this compound lies in its ability to form stable coordination complexes with transition metals, making it valuable in coordination chemistry and catalysis.

Properties

CAS No.

2569-57-5

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

phenyl(pyridin-2-yl)diazene

InChI

InChI=1S/C11H9N3/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12-11/h1-9H

InChI Key

QWLSHZKQRSNZKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC=N2

Origin of Product

United States

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